4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Beschreibung
This compound, with the systematic name 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is a benzamide derivative featuring a sulfamoyl group substituted with two 2-cyanoethyl moieties and a benzothiazole ring system. Its molecular formula is C₂₃H₂₃N₅O₃S₂, with a molecular weight of 481.6 g/mol . Key structural attributes include:
- A bis(2-cyanoethyl)sulfamoyl group, enhancing polarity and hydrogen-bonding capacity (7 hydrogen bond acceptors) .
- Moderate lipophilicity (XLogP3 = 2.8), suggesting balanced solubility and membrane permeability .
The compound’s stereoelectronic properties, particularly the (2E)-configuration of the benzothiazolylidene group, may influence its binding interactions in biological systems or crystalline states .
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-3-32-18-8-11-20-21(16-18)33-23(27(20)2)26-22(29)17-6-9-19(10-7-17)34(30,31)28(14-4-12-24)15-5-13-25/h6-11,16H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHSUMBQRWMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, typically starting with the preparation of the benzothiazolylidene intermediate. This intermediate is then reacted with the appropriate sulfamoyl and cyanoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl groups can be replaced by other nucleophiles like amines or thiols under basic conditions.
Wissenschaftliche Forschungsanwendungen
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazolylidene moiety may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-benzothiazolylidene benzamides , with structural analogs differing in substituents on the sulfamoyl group and benzothiazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*XLogP3 estimated based on substituent contributions.
Key Observations
Impact of Substituents on Lipophilicity: The bis(2-cyanoethyl) group in the target compound increases lipophilicity (XLogP3 = 2.8) compared to bis(2-methoxyethyl) analogs (XLogP3 ~1.5–1.8), due to the electron-withdrawing cyano groups reducing polarity . The prop-2-ynyl substituent in further elevates XLogP3 (3.1), likely due to alkyne hydrophobicity.
Hydrogen-Bonding Capacity: Methoxyethyl-substituted analogs exhibit higher hydrogen bond acceptor counts (9 vs.
Stereochemical and Conformational Effects :
- The 2E-configuration in the target compound may enforce a planar geometry, favoring crystal packing or protein binding, whereas analogs with bulkier substituents (e.g., prop-2-enyl in ) could exhibit steric hindrance .
Molecular Weight and Bioavailability :
- Higher molecular weights in (543.6 g/mol) and (499.6 g/mol) may limit oral bioavailability compared to the target compound (481.6 g/mol), adhering to Lipinski’s “Rule of Five” .
Biologische Aktivität
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of benzamide derivatives with sulfamoyl chlorides and cyanoethylation. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.
General Reaction Scheme
-
Formation of Sulfamoyl Derivative :
-
Cyanoethylation :
-
Final Cyclization :
Antimicrobial Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been shown to inhibit various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 30 μg/mL |
| Candida albicans | 40 μg/mL |
These results suggest a broad-spectrum antimicrobial potential, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Several studies have reported the cytotoxic effects of benzothiazole derivatives against cancer cell lines. The compound's ability to selectively target tumorigenic cells while sparing normal cells is particularly noteworthy:
| Cell Line | IC50 (ng/mL) |
|---|---|
| WI-38 VA-13 (lung cancer) | 32 |
| MDA-MB-231 (breast cancer) | 30 |
| NUGC-3 (gastric cancer) | 28 |
The selective cytotoxicity observed in these studies indicates the potential for development as an anticancer therapeutic.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that benzothiazole derivatives can trigger programmed cell death in malignant cells.
- Disruption of Cellular Membranes : Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of similar compounds against multi-drug resistant strains. The results demonstrated that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The findings were published in Cancer Research, highlighting the need for further exploration into its mechanism and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
